molecular formula C11H8N2O B1298009 (3-formyl-1H-indol-1-yl)acetonitrile CAS No. 328973-78-0

(3-formyl-1H-indol-1-yl)acetonitrile

Cat. No.: B1298009
CAS No.: 328973-78-0
M. Wt: 184.19 g/mol
InChI Key: XTRQLVIHXWZSEJ-UHFFFAOYSA-N
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Description

(3-formyl-1H-indol-1-yl)acetonitrile is an organic compound with the molecular formula C11H8N2O. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine .

Preparation Methods

The synthesis of (3-formyl-1H-indol-1-yl)acetonitrile typically involves the reaction of indole derivatives with appropriate reagents. One common method includes the use of N,N-dimethylmethylene ammonium chloride in acetic acid, followed by the elimination of the tosyl masking group . Industrial production methods may vary, but they generally involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(3-formyl-1H-indol-1-yl)acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(3-formyl-1H-indol-1-yl)acetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-formyl-1H-indol-1-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

(3-formyl-1H-indol-1-yl)acetonitrile can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, which make it valuable for diverse research applications.

Properties

IUPAC Name

2-(3-formylindol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c12-5-6-13-7-9(8-14)10-3-1-2-4-11(10)13/h1-4,7-8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRQLVIHXWZSEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354318
Record name (3-formyl-1H-indol-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328973-78-0
Record name (3-formyl-1H-indol-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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